molecular formula C21H20O5 B11983235 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one

Cat. No.: B11983235
M. Wt: 352.4 g/mol
InChI Key: ZTOSHCSZXSNVMA-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the chromen-4-one core: This involves the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic conditions.

    Introduction of the isopropoxy group: This step can be performed using isopropyl bromide in the presence of a base such as potassium carbonate.

    Final coupling: The benzo[d]

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C21H20O5/c1-4-13-7-15-19(9-18(13)26-12(2)3)23-10-16(21(15)22)14-5-6-17-20(8-14)25-11-24-17/h5-10,12H,4,11H2,1-3H3

InChI Key

ZTOSHCSZXSNVMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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